5-Allylfurfuryl chrysanthemate

Description

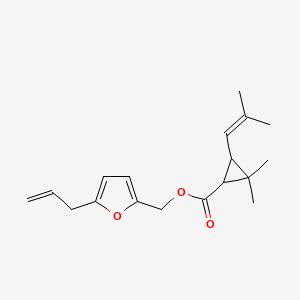

5-Allylfurfuryl chrysanthemate is a synthetic pyrethroid derivative developed as an insecticide. Its structure combines a cyclopropane-carboxylic acid backbone (chrysanthemic acid) with a substituted furfuryl alcohol moiety. The allyl group at the 5-position of the furan ring enhances its lipophilicity and bioactivity, enabling strong interactions with insect sodium channels . Synthesis methods for chrysanthemate precursors often employ stereoselective strategies, such as Michael additions or asymmetric aldol reactions, to control the configuration of the cyclopropane ring and adjacent stereocenters .

Properties

CAS No. |

10597-73-6 |

|---|---|

Molecular Formula |

C18H24O3 |

Molecular Weight |

288.4 g/mol |

IUPAC Name |

(5-prop-2-enylfuran-2-yl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |

InChI |

InChI=1S/C18H24O3/c1-6-7-13-8-9-14(21-13)11-20-17(19)16-15(10-12(2)3)18(16,4)5/h6,8-10,15-16H,1,7,11H2,2-5H3 |

InChI Key |

QVDCSEPAJNGCBF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC1C(C1(C)C)C(=O)OCC2=CC=C(O2)CC=C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Allylfurfuryl chrysanthemate typically involves the esterification of 5-allylfurfuryl alcohol with chrysanthemoyl chloride. The reaction is carried out in the presence of an organic base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally include maintaining the temperature at around 0-5°C to control the rate of reaction and prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction is monitored using techniques such as gas chromatography to ensure the complete conversion of reactants to the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Allylfurfuryl chrysanthemate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The allyl group can undergo substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Halogenating agents like bromine can be used for substitution reactions.

Major Products

The major products formed from these reactions include furfuryl aldehyde, furfuryl alcohol, and various substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

5-Allylfurfuryl chrysanthemate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: The compound’s insecticidal properties make it a subject of study in entomology and pest control.

Medicine: Research is ongoing into its potential use as a lead compound for developing new pharmaceuticals.

Industry: It is used in the formulation of pesticides and other agrochemicals.

Mechanism of Action

The mechanism of action of 5-Allylfurfuryl chrysanthemate primarily involves its interaction with the nervous system of insects. The compound targets the sodium channels in the nerve cells, leading to prolonged activation and eventual paralysis of the insect. This mode of action is similar to that of other chrysanthemic esters, making it effective as an insecticide .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Bioactivity

Key analogs of 5-allylfurfuryl chrysanthemate include:

- 5-Benzyl-3-furylmethyl chrysanthemate (Resmethrin) : Features a benzyl substituent instead of allyl, registered as Chrysron® by Sumitomo Chemical Co. .

- Allethrin : A first-generation pyrethroid with a simpler methyl group substitution.

- 5-Propargylfurfuryl chrysanthemate : Substitutes the allyl group with a propargyl moiety, altering metabolic stability .

Table 1: Insecticidal Efficacy in Mosquito Coil Tests (0.3–0.6% Concentrations)

| Compound | Knockdown Time (min) | Mortality (%) |

|---|---|---|

| 5-Allyl-α-methylfurfuryl chrysanthemate | 24'36" | 10 |

| 5-Benzyl-3-(α-ethynyl)furylmethyl chrysanthemate | 23'00" | 16 |

| Allethrin | 13'30" | 43 |

| Present Compound (3)† | 5'18" | 100 |

Data from Sumitomo Chemical Co. (2025)

†"Present compounds" refer to newer analogs tested alongside this compound in Sumitomo’s patents.

Toxicity Profiles

Resmethrin (5-benzyl analog) exhibits distinct stereochemical toxicity:

- (+)-trans-Resmethrin : LD₅₀ (oral, mice) = 3100 mg/kg.

- (+)-cis-Resmethrin : LD₅₀ (oral, mice) = 320 mg/kg .

The cis-isomer’s higher toxicity correlates with slower metabolic degradation due to steric hindrance. In contrast, this compound’s allyl group may reduce mammalian toxicity by enhancing esterase-mediated hydrolysis .

Table 2: Acute Toxicity (Mouse, Intraperitoneal)

| Compound | LD₅₀ (mg/kg) |

|---|---|

| (+)-trans-Resmethrin | >1500 |

| (+)-cis-Resmethrin | 1 |

| This compound* | Not reported |

Formulation Performance

In oil-spray trials (0.2% concentration):

- 5-Allyl-α-methylfurfuryl chrysanthemate showed 0% knockdown but 65% mortality, suggesting delayed neurotoxic effects.

- Allethrin achieved 100% knockdown but only 74% mortality, indicating rapid immobilization but incomplete lethality .

Key Findings and Implications

Substituent Effects :

- Allyl and propargyl groups enhance environmental persistence compared to benzyl or methyl groups .

- Benzyl analogs (e.g., Resmethrin) exhibit higher acute toxicity but lower field stability due to photodegradation .

Stereochemical Sensitivity :

- cis-Isomers of chrysanthemates generally show higher toxicity but are less commercially viable due to synthesis complexity .

Synergistic Formulations: this compound is often combined with organophosphates (e.g., DDVP) or carbamates to enhance efficacy and delay resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.